molecular formula C8H16N2O B8385126 N,N-dimethyl-2-pyrrolidin-3-yl-acetamide

N,N-dimethyl-2-pyrrolidin-3-yl-acetamide

Cat. No.: B8385126
M. Wt: 156.23 g/mol
InChI Key: RGAAVAIIRBFLTP-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-pyrrolidin-3-yl-acetamide is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N,N-dimethyl-2-pyrrolidin-3-ylacetamide

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)5-7-3-4-9-6-7/h7,9H,3-6H2,1-2H3

InChI Key

RGAAVAIIRBFLTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1CCNC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-dimethylcarbamoylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (1.0 g, 4.36 mmol) in tetrahydrofuran (20 ml) was added 2,4-dichloro-6-methoxy-[1,3,5]triazine (765 mg, 4.36 mmol) and N-methyl morpholine (1.44 ml, 13 mmol). The mixture was stirred at room temperature for 1 hour. A dimethylamine solution in tetrahydrofuran (11 ml, 2.0 M, 21.3 mmol) was added in one portion. The mixture was stirred at room temperature for 15 hours. Water (2.0 mL) was added, and the mixture was concentrated in vacuo. The residue was partitioned between ethyl acetate (20 mL) and aqueous 1 N hydrochloric acid (15 ml). The organic layer was washed with sodium bicarbonate (sat. 10 ml) and brine (10 mL), then dried over sodium sulfate and evaporated in vacuo to give the crude product (990 mg, 88%). The crude material was dissolved in dichloromethane (2.0 mL) and trifluoroacetic acid (2.0 ml) was added. The mixture was stirred at room temperature for 90 minutes. It Was then concentrated in vacuo and the residue partitioned between saturated aqueous sodium bicarbonate (10 mL) and chloroform. The aqueous layer was extracted three times with chloroform (15 ml) and the combined organic layers were dried over sodium sulfate and concentrated in vacuo to give 530 mg (77% over 2 steps) of N,N-dimethyl-2-pyrrolidin-3-yl-acetamide as a yellowish oil, which was used in the subsequent step without further purification.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
3-dimethylcarbamoylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
765 mg
Type
reactant
Reaction Step Two
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five

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